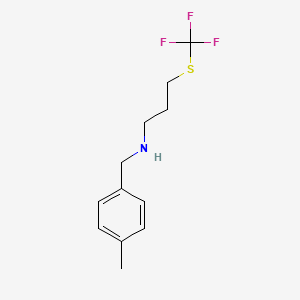

(4-Methyl-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine

Description

“(4-Methyl-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine” is a tertiary amine featuring a 4-methyl-benzyl group and a 3-trifluoromethylsulfanyl-propyl substituent. The 4-methyl-benzyl moiety contributes aromatic stability and hydrophobic interactions, while the trifluoromethylsulfanyl (SCF₃) group introduces strong electron-withdrawing effects and enhanced lipophilicity.

Properties

Molecular Formula |

C12H16F3NS |

|---|---|

Molecular Weight |

263.32 g/mol |

IUPAC Name |

N-[(4-methylphenyl)methyl]-3-(trifluoromethylsulfanyl)propan-1-amine |

InChI |

InChI=1S/C12H16F3NS/c1-10-3-5-11(6-4-10)9-16-7-2-8-17-12(13,14)15/h3-6,16H,2,7-9H2,1H3 |

InChI Key |

VBFSCEMIMFAWOG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CNCCCSC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine typically involves multiple steps, starting from commercially available precursors. One common route involves the alkylation of 4-methylbenzyl chloride with 3-trifluoromethylsulfanyl-propylamine under basic conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

On an industrial scale, the production of (4-Methyl-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Purification steps such as distillation, recrystallization, or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can target the trifluoromethylsulfanyl group, converting it to a thiol or other reduced forms.

Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols or other reduced sulfur-containing compounds.

Substitution: Nitro or halogenated derivatives of the benzyl group.

Scientific Research Applications

(4-Methyl-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (4-Methyl-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine exerts its effects depends on its interaction with molecular targets. The trifluoromethylsulfanyl group can enhance lipophilicity and metabolic stability, allowing the compound to interact with hydrophobic pockets in proteins or enzymes. The benzylamine moiety may facilitate binding to specific receptors or active sites, modulating biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of “(4-Methyl-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine” can be compared to the following analogous compounds:

Structural Analogues

Functional Comparisons

- Electrochemical Performance: The 4-methyl-benzyl group in the target compound shares structural similarity with 4-methyl-benzyl alcohol derivatives used in photoanodes. Such derivatives exhibit Faradaic yields of 80–100% for oxidation reactions (e.g., J ~90 μA/cm² at pH 8) . The trifluoromethylsulfanyl group may further enhance electron transfer efficiency compared to methoxy or morpholinyl substituents.

- Thermal and Chemical Stability : The SCF₃ group confers greater stability under acidic conditions compared to sulfonyl (SO₂) or thiol (SH) groups, as seen in thiazol-5-amine derivatives .

- Biological Activity : Piperidinyl and morpholinyl analogues (e.g., [(3-bromo-4-fluorophenyl)methyl][3-(piperidin-1-yl)propyl]amine) demonstrate higher blood-brain barrier penetration, whereas the SCF₃ group may reduce metabolic degradation in hepatic systems .

Substituent Effects

- Electron-Withdrawing vs. Electron-Donating Groups : The SCF₃ group (σₚ = 0.45) increases electrophilicity compared to methoxy (σₚ = -0.27) or methylsulfanyl (σₚ = 0.15) groups, influencing reactivity in nucleophilic substitutions .

- Lipophilicity : LogP values for SCF₃-containing amines are typically higher (e.g., ~3.5) than those with morpholinyl (LogP ~2.1) or pyridinyl (LogP ~1.8) groups, enhancing membrane permeability .

Biological Activity

The compound (4-Methyl-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine is an organic molecule characterized by a complex chemical structure that includes an aromatic benzyl group substituted with a methyl group, and a propyl amine component featuring a trifluoromethylsulfanyl substituent. This unique configuration suggests potential biological activities, particularly in pharmacological contexts.

The molecular formula of (4-Methyl-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine is . The presence of fluorine and sulfur atoms is significant as these elements often enhance the biological activity of organic compounds. The trifluoromethylsulfanyl group is known for its ability to influence the electronic properties of the molecule, potentially affecting its interaction with biological targets.

Synthesis Methods

The synthesis of (4-Methyl-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine can be achieved through several methods, including:

- N-alkylation : Utilizing appropriate alkyl halides to introduce the propyl amine group.

- Substitution Reactions : Employing nucleophilic substitution to attach the trifluoromethylsulfanyl moiety onto the benzyl structure.

Each method's efficiency may vary based on reaction conditions and starting materials.

Comparative Analysis

To understand the uniqueness of (4-Methyl-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 4-Methylbenzylamine | Simple benzylamine structure | Lacks trifluoromethylsulfanyl group |

| 1-(Trifluoromethyl)benzene | Contains trifluoromethyl group | No amine functionality |

| Benzyl(trifluoromethyl)sulfide | Sulfide instead of amine | Different functional group leading to varied reactivity |

| 4-Fluorobenzylamine | Fluorinated benzylamine | Lacks sulfur functionality |

This table illustrates how the combination of functional groups in (4-Methyl-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine may confer distinct biological activities not found in simpler analogues .

Case Studies and Research Findings

While direct studies on (4-Methyl-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine are sparse, related research provides insight into its potential applications:

- A study focusing on similar compounds demonstrated their efficacy against various cancer cell lines, suggesting that modifications like those found in (4-Methyl-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine could enhance biological activity .

- Molecular docking studies have indicated that structural analogues can effectively inhibit key enzymes involved in cancer cell proliferation, hinting at the therapeutic potential of this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.